3-(3-Cyanophenyl)-5-nitrobenzoic acid is an organic compound characterized by its unique molecular structure, which includes a cyano group and a nitro group attached to a benzoic acid framework. This compound is of interest in various scientific fields, including medicinal chemistry and materials science due to its potential applications in drug development and as a building block for more complex molecules.
The compound can be synthesized through various chemical processes involving the modification of benzoic acid derivatives. The literature provides multiple synthetic routes that utilize different starting materials and reaction conditions to produce 3-(3-Cyanophenyl)-5-nitrobenzoic acid.
This compound can be classified as an aromatic carboxylic acid due to the presence of the carboxylic acid functional group (-COOH) attached to an aromatic ring. It also falls under the category of nitro compounds because of the nitro group (-NO2) present in its structure.
The synthesis of 3-(3-Cyanophenyl)-5-nitrobenzoic acid typically involves several steps, including nitration, cyanation, and carboxylation reactions. Common methods include:
For example, one synthetic route begins with 2-amino-5-nitrotoluene, which undergoes nitration followed by oxidation to yield 3-cyanobenzoic acid derivatives. Subsequent reactions can introduce additional functional groups leading to the final product .
The molecular formula for 3-(3-Cyanophenyl)-5-nitrobenzoic acid is CHNO. The structure features:
The compound exhibits specific physical properties such as melting point and solubility that are critical for its application in research. For instance, its melting point can be determined through differential scanning calorimetry or similar techniques.
3-(3-Cyanophenyl)-5-nitrobenzoic acid can participate in various chemical reactions, including:
The reactivity of this compound is influenced by both electron-withdrawing groups (such as nitro and cyano) which stabilize certain intermediates during reactions, making it a versatile building block for further chemical synthesis .
Research into related compounds suggests that modifications in the nitro or cyano groups can significantly alter biological activity, making this compound a candidate for further pharmacological studies .
Relevant data regarding these properties can be obtained from spectral analysis (NMR, IR) and thermal analysis techniques .
3-(3-Cyanophenyl)-5-nitrobenzoic acid has several applications, including:
The versatility of this compound makes it valuable in ongoing research across multiple scientific disciplines .
The introduction of nitro (-NO₂) and cyano (-CN) groups onto benzoic acid scaffolds induces profound electronic and steric effects that govern molecular behavior and protein interactions. Both substituents are strongly electron-withdrawing, significantly enhancing the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. This occurs through resonance and inductive effects that stabilize the conjugate base. The meta-nitro group in benzoic acid derivatives lowers the pKa by approximately 1.5–2 units (pKa ≈ 3.47 for 3-nitrobenzoic acid versus 4.20 for benzoic acid), increasing ionization at physiological pH and enhancing water solubility of the salt forms. Cyano groups exert a similar but slightly weaker effect [3] [8].
Table 1: Comparative Physicochemical Properties of Nitrobenzoic Acid Isomers and Related Derivatives
Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility (g/100mL, 25°C) | pKa | Remarks |
---|---|---|---|---|---|
Benzoic Acid | 122.12 | 122 | 0.34 | ~4.20 | Reference compound |
3-Nitrobenzoic Acid (m-nitro) | 167.12 | 139-141 | 0.24 (15°C) | ~3.47 | ~10x stronger acid than benzoic acid; meta-substitution minimizes steric clash [3] [8] |
2-Nitrobenzoic Acid (o-nitro) | 167.12 | 148 | 0.75 | ~2.96 | Higher solubility due to intramolecular H-bonding potential; ortho effect |
4-Nitrobenzoic Acid (p-nitro) | 167.12 | 240 | 0.02 | ~3.41 | Lowest solubility; symmetric para-substitution |
3-Cyano-5-nitrobenzoic acid | 192.13 | 170-171 | Limited data (predicted low) | ~2.92 (pred) | Strongly electron-deficient ring; dual substituents enhance acidity [7] |
3-(3-Cyanophenyl)-5-nitrobenzoic acid | 302.67 (calc) | Not Available | Not Available | Not Available | Extended conjugation; bifunctional potential [5] |
Beyond acidity modulation, the orthogonal electronic effects of these groups create unique pharmacophoric landscapes. The planar nitro group participates in resonance interactions, extending π-conjugation and providing sites for hydrogen bonding (as an acceptor). The linear cyano group contributes a significant dipole moment (≈3.5 D) and acts as a hydrogen bond acceptor, while also serving as a bioisostere for halogens, alkynes, or azides in medicinal chemistry. Crucially, meta-substitution avoids the steric strain observed in ortho-substituted analogs and the symmetrical electronic effects of para-substitution. This allows the carboxylic acid, nitro, and cyano groups to occupy distinct spatial and electronic environments within a target binding pocket. The hydrolytic stability of both groups contrasts with the inherent instability of traditional immunomodulatory imide drug (IMiD) scaffolds like phthalimide, making nitro-cyano benzoic acids attractive for designing proteolysis-targeting chimeras (PROTACs) with improved pharmacokinetic profiles. Furthermore, the cyano group offers a synthetic handle for further derivatization via reduction to amines, hydrolysis to carboxylic acids, or participation in click chemistry [1] [3] [7].
The conformational locking potential via intramolecular interactions is particularly relevant for drug design. Ortho-fluorinated benzamides demonstrate enhanced binding affinity to cereblon (CRBN) due to fluorine-induced conformational control, likely through intramolecular hydrogen bonding (e.g., C–F···H–N type interactions) or hyperconjugation. While not directly observed in the search results for 3-(3-cyanophenyl)-5-nitrobenzoic acid, this principle highlights how substituent positioning and electronic effects can preorganize molecules into bioactive conformations, reducing the entropic penalty of binding. The meta-cyano group on one phenyl ring and meta-nitro on the other in 3-(3-cyanophenyl)-5-nitrobenzoic acid could facilitate similar rigidity or specific dipole alignments favorable for target engagement [1].
3-(3-Cyanophenyl)-5-nitrobenzoic acid (CAS#: 1261948-40-6; Molecular Formula: C₁₄H₇ClN₂O₄; Molecular Weight: 302.67 g/mol) represents a structurally advanced benzoic acid derivative with emerging significance in targeted protein degradation (TPD) platforms [5]. Its core structure integrates two meta-substituted aromatic rings—one bearing a cyano group and the other featuring nitro and carboxylic acid functionalities—creating a multifunctional scaffold capable of diverse molecular interactions. This architecture aligns with the evolution of non-phthalimide cereblon (CRBN) binders designed to overcome limitations of classical immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. While IMiDs are common CRBN recruiters in PROTAC design, they suffer from hydrolytic instability, racemization issues, and unwanted "neomorphic" degradation of off-target proteins like transcription factors IKZF1/3 and SALL4 (linked to teratogenicity). Novel CRBN ligands based on simplified scaffolds like benzamides, phenyl glutarimides, and phenyl dihydrouracils aim to mitigate these drawbacks by focusing interactions primarily within CRBN's conserved tri-tryptophan pocket while minimizing interactions with the Asn351 residue implicated in neosubstrate recruitment. 3-(3-Cyanophenyl)-5-nitrobenzoic acid derivatives contribute to this new generation of CRBN binders [1].
Table 2: Binding Affinity and Physicochemical Properties of CRBN-Targeting Ligands
Ligand Type/Compound | CRBN Binding (IC₅₀ or Kᵢ, μM) | log D₇.₄ | Plasma Protein Binding (%) | Key Advantages/Disadvantages |
---|---|---|---|---|
Pomalidomide (Reference IMiD) | IC₅₀ = 13 ± 2.7; Kᵢ = 3.3 ± 1.4 | 0.5 | 51 | High affinity; known neosubstrate degradation; hydrolytic instability |
Lenalidomide (Reference IMiD) | IC₅₀ = 19 ± 1.5; Kᵢ = 6.4 ± 0.8 | -0.4 | 12 | Moderate affinity; instability issues |
Fluorinated Benzamide (6b) | IC₅₀ = 65 ± 26; Kᵢ = 30 ± 14 | 0.9 | 17 | Enhanced stability; reduced neomorphic activity; moderate affinity |
Benzamide (8d) | IC₅₀ = 63 ± 16; Kᵢ = 29 ± 8.2 | -0.7 | 5 | Improved solubility (low log D); amino group for linker attachment |
3-(3-Cyanophenyl)-5-nitrobenzoic acid derivatives | Inferred comparable/improved | Predicted ~2-3 | Not Available | Potential: Dual electron-withdrawing groups enhance stability & acidity; cyano/nitro groups offer linker vectors; low predicted neomorphic activity [1] [5] |
The structural features of 3-(3-cyanophenyl)-5-nitrobenzoic acid directly address key challenges in CRBN-based PROTAC design:
This compound exemplifies the trend toward rational design of CRBN binders inspired by natural degrons. Minimal CRBN-binding motifs often mimic the interactions of endogenous substrates (e.g., a benzamide moiety replicating key hydrogen bonds within the tri-tryptophan pocket). Incorporating strategically positioned electron-withdrawing groups like nitro and cyano fine-tunes binding affinity and selectivity. Fluorination strategies, known to improve affinity in benzamide series (e.g., perfluorinated benzamide 6b: Kᵢ = 30 ± 14 μM vs. non-fluorinated 6a: Kᵢ = 63 ± 21 μM), could potentially be applied to optimize 3-(3-cyanophenyl)-5-nitrobenzoic acid derivatives further. The scaffold’s potential is highlighted by the successful transformation of similar non-phthalimide ligands into potent degraders of challenging targets like BRD4 and HDAC6, outperforming earlier IMiD-based PROTACs. Future research will likely focus on incorporating this bifunctional scaffold into PROTACs targeting oncology and immunology-related POIs, leveraging its stability and selectivity advantages [1] [5].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7